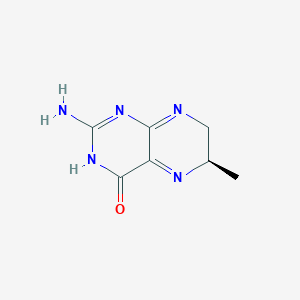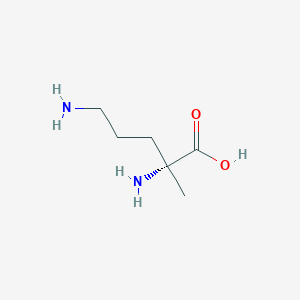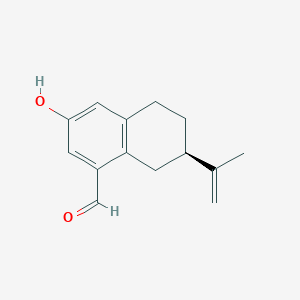
(2S)-2-Methyl-3-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methylacetoacetate is an organic compound with the molecular formula C6H10O3. It is a colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and chemicals. The compound is known for its role in organic synthesis, particularly in the formation of alpha-substituted acetoacetic esters and cyclic compounds.
Méthodes De Préparation
Alpha-Methylacetoacetate can be synthesized through several methods. One common method involves the esterification of methanol with diketene. The reaction is typically catalyzed by sulfuric acid, and the process involves heating methanol to its boiling point before adding diketene dropwise. The reaction mixture is then cooled, and the product is purified through distillation .
Another method involves the methoxycarbonylation of acetone with dimethyl carbonate in the presence of alkali-promoted magnesium oxide catalysts. This method has been shown to be effective, with potassium being the most effective promoter .
Analyse Des Réactions Chimiques
Alpha-Methylacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Alpha-Methylacetoacetate has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-Methylacetoacetate involves its role as an intermediate in various chemical reactions. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the presence of the carbonyl group, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Alpha-Methylacetoacetate is similar to other acetoacetate esters, such as methyl acetoacetate and ethyl acetoacetate. it is unique in its specific reactivity and applications. For example, methyl acetoacetate is more commonly used in industrial applications, while alpha-Methylacetoacetate is often preferred in specific synthetic routes due to its unique properties .
Similar compounds include:
- Methyl acetoacetate
- Ethyl acetoacetate
- Acetylacetone
- Diketene
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.
Propriétés
Numéro CAS |
76652-88-5 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(2S)-2-methyl-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |
Clé InChI |
GCXJINGJZAOJHR-VKHMYHEASA-N |
SMILES isomérique |
C[C@@H](C(=O)C)C(=O)O |
SMILES canonique |
CC(C(=O)C)C(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
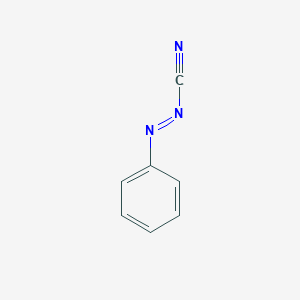
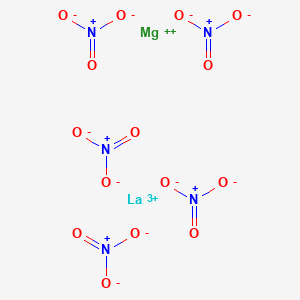
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
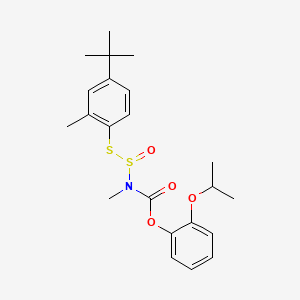
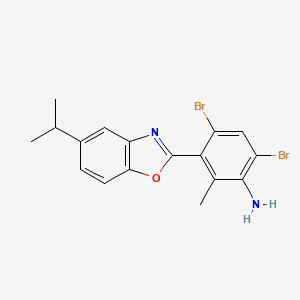
![3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole](/img/structure/B13803286.png)
![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)

